5-Fluoro-4-methyl-1h-indole-2-carboxylic acid
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Overview
Description
5-Fluoro-4-methyl-1h-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets and cause changes that result in their biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma. They can impact various biological pathways, maintaining intestinal homeostasis and affecting liver metabolism and the immune response.
Result of Action
Indole derivatives are known to have diverse biological activities . For instance, certain indole derivatives have shown high antibacterial activity .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context.
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing 5-Fluoro-4-methyl-1h-indole-2-carboxylic acid may vary, but generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-1h-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
5-Fluoro-4-methyl-1h-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole-2-carboxylic acid: Shares the fluorine substitution but lacks the methyl group.
4-Methylindole-2-carboxylic acid: Contains the methyl group but lacks the fluorine substitution.
Indole-2-carboxylic acid: The parent compound without any substitutions.
Uniqueness
5-Fluoro-4-methyl-1h-indole-2-carboxylic acid is unique due to the presence of both fluorine and methyl substitutions on the indole ring. These substitutions can significantly alter its chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRUSCDHMAEATM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50536-62-4 |
Source
|
Record name | 5-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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